Cas no 828274-06-2 (5-(adamantan-1-yl)methyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol)

5-(adamantan-1-yl)methyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- <br>4-cyclopropyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-4H-1,2,4-triazole-3- thiol
- 5-(adamantan-1-yl)methyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- 5-adamantan-1-ylmethyl-4-cyclopropyl-4h-[1,2,4]triazole-3-thiol
- 5-Adamantan-1-ylmethyl-4-cyclopropyl-4H-[1,2,4]-triazole-3-thiol
- 828274-06-2
- EN300-229491
- 5-(Adamantan-1-ylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- 3-(1-adamantylmethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione
- C16H23N3S
- AKOS000310025
- BBL038400
- 5-(1-adamantylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- STK305836
- CS-0271461
- 5-[(adamantan-1-yl)methyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- 5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-cyclopropyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- CCG-324201
-
- MDL: MFCD04046313
- Inchi: InChI=1S/C16H23N3S/c20-15-18-17-14(19(15)13-1-2-13)9-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-13H,1-9H2,(H,18,20)
- InChI Key: PCUDJWNNVBJSGB-UHFFFAOYSA-N
- SMILES: C1CC1N2C(=NN=C2S)CC34CC5CC(CC(C5)C3)C4
Computed Properties
- Exact Mass: 289.16126892Da
- Monoisotopic Mass: 289.16126892Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 59.7Ų
5-(adamantan-1-yl)methyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229491-0.05g |
5-[(adamantan-1-yl)methyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
828274-06-2 | 95% | 0.05g |
$528.0 | 2024-06-20 | |
Enamine | EN300-229491-0.5g |
5-[(adamantan-1-yl)methyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
828274-06-2 | 95% | 0.5g |
$603.0 | 2024-06-20 | |
Enamine | EN300-229491-10.0g |
5-[(adamantan-1-yl)methyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
828274-06-2 | 95% | 10.0g |
$2701.0 | 2024-06-20 | |
Enamine | EN300-229491-2.5g |
5-[(adamantan-1-yl)methyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
828274-06-2 | 95% | 2.5g |
$1230.0 | 2024-06-20 | |
Chemenu | CM525872-1g |
5-(Adamantan-1-ylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
828274-06-2 | 97% | 1g |
$*** | 2023-05-29 | |
Crysdot LLC | CD11050471-1g |
5-(Adamantan-1-ylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
828274-06-2 | 97% | 1g |
$798 | 2024-07-18 | |
Enamine | EN300-229491-1.0g |
5-[(adamantan-1-yl)methyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
828274-06-2 | 95% | 1.0g |
$628.0 | 2024-06-20 | |
Enamine | EN300-229491-1g |
5-[(adamantan-1-yl)methyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
828274-06-2 | 1g |
$628.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342131-2.5g |
5-(Adamantan-1-ylmethyl)-4-cyclopropyl-4h-1,2,4-triazole-3-thiol |
828274-06-2 | 97% | 2.5g |
¥35985.00 | 2024-07-28 | |
Enamine | EN300-229491-10g |
5-[(adamantan-1-yl)methyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
828274-06-2 | 10g |
$2701.0 | 2023-09-15 |
5-(adamantan-1-yl)methyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Related Literature
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
Additional information on 5-(adamantan-1-yl)methyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
5-(Adamantan-1-yl)methyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
5-(Adamantan-1-yl)methyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS No: 828274-06-2) is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its complex structure, which includes an adamantan group, a cyclopropyl substituent, and a triazole ring system. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, catalysis, and advanced materials.
The synthesis of 5-(Adamantan-1-yl)methyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves a multi-step process that combines organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, which is crucial for its application in pharmaceutical research. The use of transition metal catalysts, such as palladium and rhodium complexes, has significantly improved the efficiency of the synthesis process.
The structural integrity of this compound is further enhanced by its sulfur-containing thiol group (-SH), which plays a critical role in its reactivity and stability. Studies have shown that the thiol group can participate in various chemical reactions, including thiol-Michael additions and thiol-disulfide exchange reactions. These reactions are pivotal in the development of bioconjugates and thiol-based polymers.
In terms of applications, 5-(Adamantan-1-yl)methyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has demonstrated potential as a building block for constructing advanced materials. Its rigid adamantane framework provides mechanical stability, while the cyclopropyl group introduces strain that can be exploited for designing strained organic frameworks. Recent research has focused on incorporating this compound into self-healing polymers and stimuli-responsive materials.
Moreover, this compound has shown promise in the field of medicinal chemistry. Its triazole ring system is known to exhibit bioactivity against various enzymes and receptors. For instance, studies have indicated that derivatives of this compound may serve as inhibitors for kinases involved in cancer progression. The combination of its unique structure and bioactivity makes it a valuable candidate for drug discovery programs.
The latest research on 5-(Adamantan-1-yllmethyl)-4-cyclopropyl-,4H-,1-,2-,4-triazole-,3-thiol has also explored its role in catalysis. Its ability to coordinate with metal ions has been leveraged to develop heterogeneous catalysts for organic transformations. These catalysts have shown enhanced activity and selectivity in reactions such as alkene epoxidation and cross-coupling reactions.
In conclusion, 5-(Adamantan-l-yllmethyl)-4-cyclopropyl-,4H-,l-,2-,4-triazole-,3-thiol (CAS No: 828274-O6-O) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers working in chemistry, materials science, and pharmacology. As ongoing studies continue to uncover new properties and applications for this compound, its significance in scientific research is expected to grow further.
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